molecular formula C5H4Cl2N2 B1424338 5,6-Dichloropyridin-2-amine CAS No. 1192814-45-1

5,6-Dichloropyridin-2-amine

Cat. No. B1424338
M. Wt: 163 g/mol
InChI Key: LULBBYYBHKFKBH-UHFFFAOYSA-N
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Description

5,6-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It has a molecular weight of 163.01 and is a solid in its physical form . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 5,6-Dichloropyridin-2-amine involves a reaction with hydrogen chloride in ethanol and water at 85 - 90℃ for 4 hours . The reaction mixture is then cooled to room temperature and evaporated down to a small volume .


Molecular Structure Analysis

The InChI code for 5,6-Dichloropyridin-2-amine is 1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) . This indicates the presence of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

5,6-Dichloropyridin-2-amine is a solid at room temperature . It has a molecular weight of 163.01 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.49, indicating its lipophilicity .

Scientific Research Applications

Design and Synthesis of Novel Derivatives

One significant application of 5,6-Dichloropyridin-2-amine is in the design and synthesis of novel pharmacophoric inhibitors. For instance, it has been used as a starting point in the development of highly potent molecular scaffolds for Phosphodiesterase 10A (PDE10A) antagonists. These derivatives, such as the diarylated pyridin-2(1H)-one derivatives, have shown good potency and selectivity in pharmacological evaluations, indicating their potential in treating disorders associated with PDE10A activity (Lingam et al., 2015).

Pharmacological Evaluation

Another crucial application involves the pharmacological evaluation of the synthesized derivatives. Compounds developed from 5,6-Dichloropyridin-2-amine have been assessed for their antiarrhythmic efficacy, CNS toxicity, and potential as 5-HT3 antagonists. These evaluations provide insights into the therapeutic index of these compounds, their mechanism of action, and their potential side effects, guiding further optimization for clinical applications (Tenthorey et al., 1981; Matsui et al., 1992).

Mechanistic Studies and Molecular Interactions

Mechanistic studies and molecular interactions of compounds derived from 5,6-Dichloropyridin-2-amine have also been a significant focus. Research has been conducted to understand how these compounds interact with DNA, their binding affinities, and their anti-inflammatory activities. Such studies are crucial in determining the molecular basis of the therapeutic effects and potential toxicity of these compounds, aiding in the rational design of safer and more effective drugs (Bhuvaneswari et al., 2020).

Safety And Hazards

The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULBBYYBHKFKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704652
Record name 5,6-Dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropyridin-2-amine

CAS RN

1192814-45-1
Record name 5,6-Dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of N-(5,6-dichloropyridin-2-yl)pivalamide (790 mg, 3.20 mmol), hydrochloric acid, 37% (1.25 mL), water (1.25 mL), and EtOH (3 mL) was heated for 4 hrs in an oil bath at 85-90° C. LCMS showed nearly complete conversion to product. The reaction was cooled to room temperature and the reaction mixture was evaporated down to a small volume, then transferred to a separatory funnel where it was partitioned between aqueous sodium carbonate and ethyl acetate. The layers were separated, the aqueous phase was washed again with ethyl acetate, and the combined organic phases were washed with brine, dried over MgSO4, filtered, and evaporated to give a white solid. The material was subjected to a Biotage column in 20% ethyl acetate/hexane, collecting the main component. 5,6-Dichloropyridin-2-amine (0.49 g, 2.98 mmol, 93%) was obtained as a white solid. 1H NMR (500 MHz, CDCl3) δ ppm 7.44 (d, J=8.55 Hz, 1 H), 6.36 (d, J=8.24 Hz, 1 H), 4.58 (s, 2 H). MS (LC/MS) R.T.=1.28; [M+H]+=164.8.
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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